1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-octyl-1H-pyrimidine-2,4-dione
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Overview
Description
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-octyl-1H-pyrimidine-2,4-dione is a complex organic compound that features a tetrahydrofuran ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-octyl-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of a tetrahydrofuran derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-octyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-octyl-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-octyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-methyl-1H-pyrimidine-2,4-dione: Similar structure but with a methyl group instead of an octyl group.
1-(2’-deoxy-α-D-ribofuranosyl)thymine: A nucleoside analog with a similar tetrahydrofuran ring.
Uniqueness
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-octyl-1H-pyrimidine-2,4-dione is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
96964-08-8 |
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Molecular Formula |
C17H28N2O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-octylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H28N2O5/c1-2-3-4-5-6-7-8-12-10-19(17(23)18-16(12)22)15-9-13(21)14(11-20)24-15/h10,13-15,20-21H,2-9,11H2,1H3,(H,18,22,23)/t13-,14+,15+/m0/s1 |
InChI Key |
COHJIESNWCKYGM-RRFJBIMHSA-N |
Isomeric SMILES |
CCCCCCCCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CCCCCCCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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